molecular formula C8H16NO3P B1329605 Diisopropyl (cyanomethyl)phosphonate CAS No. 21658-95-7

Diisopropyl (cyanomethyl)phosphonate

Cat. No.: B1329605
CAS No.: 21658-95-7
M. Wt: 205.19 g/mol
InChI Key: MQDIIJHQSUNBKA-UHFFFAOYSA-N
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Safety and Hazards

Diisopropyl Cyanomethylphosphonate is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled . It is toxic if swallowed or in contact with skin .

Mechanism of Action

Target of Action

Similar compounds like diisopropyl methylphosphonate have been found to interact with enzymes such as parathion hydrolase .

Mode of Action

It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This suggests that Diisopropyl (cyanomethyl)phosphonate may interact with its targets in a similar manner, potentially inhibiting their function.

Biochemical Pathways

Phosphonates, including this compound, are known to affect various biochemical pathways. For instance, they can be utilized by microbes as a source of phosphorus, affecting both C-P lyase and phosphonatase degradative pathways

Result of Action

Given that phosphonates can inhibit metabolic enzymes , it’s plausible that this compound could have similar effects, potentially disrupting normal cellular processes.

Biochemical Analysis

Biochemical Properties

Diisopropyl (cyanomethyl)phosphonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with phosphatases and kinases, which are crucial for phosphorylation and dephosphorylation processes. These interactions can influence the activity of these enzymes, thereby affecting various biochemical pathways . The nature of these interactions often involves binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as cyclic AMP (cAMP) and calcium ions, which are vital for various cellular processes . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the alteration of the enzyme’s conformation and activity, thereby influencing various biochemical pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function by modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by phosphatases and kinases, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution within the cytoplasm and other organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl (cyanomethyl)phosphonate can be synthesized through the reaction of diisopropyl phosphite with cyanomethyl halides under basic conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the halide by the phosphite.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Properties

IUPAC Name

2-di(propan-2-yloxy)phosphorylacetonitrile
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InChI

InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MQDIIJHQSUNBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CC#N)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3P
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DSSTOX Substance ID

DTXSID50176042
Record name Diisopropyl (cyanomethyl)phosphonate
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Molecular Weight

205.19 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name Diisopropyl cyanomethylphosphonate
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CAS No.

21658-95-7, 58264-04-3
Record name Bis(1-methylethyl) P-(cyanomethyl)phosphonate
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Record name Diisopropyl (cyanomethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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